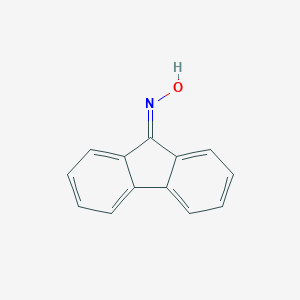

9-Fluorenone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-fluoren-9-ylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNNFEKVPRFZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175919 | |

| Record name | Fluorenone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2157-52-0 | |

| Record name | Fluorenone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorenone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2157-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorenone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Fluorenone oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN5AH5VZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Synthesis of 9 Fluorenone Oxime and Its Derivatives

Established Synthetic Routes to 9-Fluorenone (B1672902) Oxime

The primary and most traditional method for synthesizing 9-Fluorenone oxime is the direct condensation of 9-fluorenone with a hydroxylamine (B1172632) salt. This reaction forms the C=N bond characteristic of an oxime by reacting the ketone functional group of 9-fluorenone with hydroxylamine.

Condensation of 9-Fluorenone with Hydroxylamine Hydrochloride

The synthesis of this compound is commonly achieved through the reaction of 9-fluorenone with hydroxylamine hydrochloride (NH₂OH·HCl). In this process, the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. This is followed by the elimination of a water molecule to yield the oxime. The reaction is typically performed in a suitable solvent and may be facilitated by the presence of a base to free the hydroxylamine from its hydrochloride salt.

One established procedure involves dissolving 9-fluorenone in methanol, followed by the addition of sodium hydroxide (B78521). A solution of hydroxylamine hydrochloride in methanol is then added to the mixture at an elevated temperature of 75–80 °C, and the reaction is brought to completion by refluxing for several hours nih.gov. An alternative method involves stirring a solution of 9-fluorenone in ethanol (B145695) with an aqueous solution of hydroxylamine hydrochloride at 70°C for five hours, which also produces the desired oxime in high yield.

Optimization of Reaction Conditions (e.g., Solvents, Temperature, Catalysts)

The efficiency of the condensation reaction is highly dependent on conditions such as the choice of solvent, operating temperature, and the use of catalytic agents.

Solvents: Ethanol is a commonly used solvent, often in combination with water to dissolve the hydroxylamine hydrochloride. researchgate.net Methanol has also been employed effectively, particularly when a base like sodium hydroxide is used in the reaction mixture. nih.gov The polarity and protic nature of these alcoholic solvents help to facilitate the reaction mechanism.

Temperature: The reaction is typically conducted at elevated temperatures, with studies demonstrating effective synthesis in the range of 70°C to 80°C. nih.gov Refluxing is a common technique used to maintain the reaction at the boiling point of the solvent, ensuring a sufficient reaction rate.

Comparative Analysis of Yields and Selectivity

The yield of this compound is significantly influenced by the specific reaction conditions employed. Different protocols report varying levels of success, highlighting the importance of optimizing the synthetic method. The reaction generally proceeds with high selectivity, with the primary product being the desired oxime.

Below is a comparative table of yields reported under different conditions.

| Solvent System | Base | Temperature | Time | Yield | Reference |

| Ethanol / Water | None specified | 70 °C | 5 h | 92% | |

| Methanol | Sodium Hydroxide | 75-80 °C (Reflux) | 5 h | Good | nih.gov |

Note: The term "Good" is used where a specific percentage was not provided in the source material.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for synthesizing oximes. These approaches focus on reducing solvent use, minimizing waste, and employing safer reagents.

Catalytic Oxidative Processes

While the conversion of a ketone to an oxime is a condensation reaction rather than an oxidation, the principles of green catalysis are highly relevant. The focus in this area is on replacing stoichiometric reagents with catalytic alternatives and finding pathways that increase atom economy. For the broader synthesis pathway, green catalytic oxidation methods are crucial for producing the 9-fluorenone precursor from fluorene (B118485), often using air or molecular oxygen as the primary oxidant to reduce waste and avoid harsh chemical oxidants.

Solvent-Free Synthesis Protocols

A significant advancement in the green synthesis of oximes is the development of solvent-free, or mechanochemical, methods. These protocols reduce or eliminate the need for organic solvents, which are often a major source of chemical waste.

One such method involves the simple grinding of a ketone or aldehyde with hydroxylamine hydrochloride in a mortar and pestle at room temperature. nih.gov The use of a catalyst, such as bismuth(III) oxide (Bi₂O₃), can facilitate this solvent-free reaction, providing the corresponding oximes in excellent yields with a simple, clean work-up nih.gov. This "grindstone chemistry" approach leverages the local heat generated by friction to drive the reaction, representing a significant reduction in environmental impact and energy consumption compared to traditional reflux methods nih.gov.

Another similar technique uses a solvent-assisted mechanochemical pathway. In this procedure, the ketone, hydroxylamine hydrochloride, and crushed sodium hydroxide are ground together, with a minimal amount of a solvent like methanol added to facilitate the reaction rsc.org. This method provides the product rapidly and avoids the use of large volumes of solvent for the reaction itself rsc.org.

| Method | Catalyst/Reagent | Conditions | Key Advantage | Reference |

| Grindstone Chemistry | Bi₂O₃ | Room Temperature, Grinding | Completely solvent-free, low waste | nih.gov |

| Mechanochemistry | Sodium Hydroxide | Room Temperature, Grinding, minimal Methanol | Drastically reduced solvent usage | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound from 9-fluorenone is not prevalent, the application of this method to similar fluorene-based syntheses demonstrates its significant potential.

For instance, the reaction of 9-fluorenone with 2-phenoxyethanol to produce 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene has been achieved in an 81% yield in just 10 minutes under microwave irradiation at 160°C. researchgate.net This is a substantial improvement over the 33% yield obtained through conventional heating with an oil bath. researchgate.net The acceleration effect is attributed to the efficient and rapid heating of the polar reagents and catalysts by microwave energy. nih.govresearchgate.net Given that the standard synthesis of this compound involves polar reagents like hydroxylamine hydrochloride and a base in a solvent such as ethanol, it is a strong candidate for optimization using microwave technology to enhance reaction efficiency and yield. nih.gov

Synthesis of Functionalized this compound Derivatives

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as alkylation, arylation, and acylation. These modifications are crucial for tuning the molecule's electronic properties, solubility, and biological activity, as well as for preparing precursors for further chemical transformations.

O-alkylation of this compound produces oxime ethers, which are valuable intermediates in organic synthesis. A common method involves the deprotonation of the oxime's hydroxyl group with a base, followed by nucleophilic substitution with an alkyl halide.

A representative procedure for O-methylation is as follows: this compound is suspended in methanol at room temperature and then cooled to 0°C. A 10% sodium hydroxide solution is added to form the corresponding sodium salt, resulting in a clear solution. Dimethyl sulfate is then added slowly at this temperature, and the reaction is stirred for one hour to yield the O-methylated product.

O-arylation, the formation of an O-aryl ether bond, is more challenging and often requires modern catalytic methods. Palladium-catalyzed cross-coupling reactions have become a state-of-the-art method for the O-arylation of oximes and related hydroxylamine compounds. nih.govorganic-chemistry.org This approach typically involves the reaction of an aryl halide (chloride, bromide, or iodide) with a hydroxylamine equivalent in the presence of a palladium catalyst and a specialized ligand, such as a bulky biarylphosphine. nih.govmit.edu These advanced methods provide access to O-arylhydroxylamines and their derivatives, which would be difficult to prepare using traditional methods. nih.gov

A significant class of derivatives is the O-aryl-carbamoyl-oxymino-fluorenes, which combine the fluorene scaffold with carbamoyl and oximino functional groups. These compounds are synthesized through the reaction of 9H-fluoren-9-one oxime with various arylisocyanates. nih.gov The synthesis is typically carried out by refluxing the two reactants in a 1:1 molar ratio in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The nature of the substituent on the aryl isocyanate (e.g., electron-donating or electron-withdrawing groups) is a key determinant of the properties and biological activity of the final product. nih.gov

| Derivative Name | Aryl Isocyanate Reagent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 9-((Phenylcarbamoyl)oxymino)fluorene | Phenyl isocyanate | 56.4 | 171.2–174.3 | nih.gov |

| 9-(((3-Methylphenyl)carbamoyl)oxymino)fluorene | 3-Methylphenyl isocyanate | 56.4 | 171.2–174.3 | nih.gov |

| 9-(((3-Chlorophenyl)carbamoyl)oxymino)fluorene | 3-Chlorophenyl isocyanate | 67.5 | 152.1–155.4 | nih.gov |

| 9-(((3,5-Dichlorophenyl)carbamoyl)oxymino)fluorene | 3,5-Dichlorophenyl isocyanate | 64.8 | 157.9–161.2 | nih.gov |

Oxime esters are another important class of this compound derivatives, readily formed by reacting the oxime with acylating agents like acyl chlorides or carboxylic anhydrides. Alternatively, direct esterification with a carboxylic acid can be achieved using a coupling agent. These derivatives are particularly noted for their application in radical chemistry. The N–O bond in oxime esters is relatively weak and can undergo homolytic cleavage upon thermal or photochemical stimulation. This process generates an iminyl radical and an acyloxyl radical, the latter of which can rapidly decarboxylate to produce carbon-centered radicals. This reactivity makes oxime esters valuable precursors for studying radical structures and reaction kinetics.

The term "Schiff base" characteristically refers to compounds containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. These are typically synthesized by the condensation of a primary amine with an aldehyde or a ketone. Therefore, Schiff bases related to the fluorene scaffold are synthesized from the parent carbonyl compound, 9-fluorenone, rather than from this compound.

The synthesis involves the reaction of 9-fluorenone with a primary amine, often in a solvent like ethanol or toluene. researchgate.net The reaction can be catalyzed by an acid, such as p-toluene sulfonic acid, and may require heating under reflux with azeotropic removal of water to drive the reaction to completion. A variety of amines have been used to create a diverse library of 9-fluorenone Schiff bases.

| Schiff Base Name | Amine Reagent | Reaction Conditions | Reference |

|---|---|---|---|

| (9H-fluorene-9-ylidene)-thiosemicarbazide | Thiosemicarbazide | Ethanol, reflux | researchgate.net |

| (9H-fluorene-9-ylidene)-semicarbazide | Semicarbazide | Ethanol, reflux | researchgate.net |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Ethylene diamine | Ethanol, 80°C, 3h | |

| (E)-2-((9H-fluoren-9-ylidene)amino)phenol | 2-Aminophenol | Toluene, p-TSA, reflux |

O-propargylic oximes are a specialized class of derivatives synthesized for their utility in rearrangement reactions, which are powerful tools for constructing complex heterocyclic structures. The synthesis of O-propargylic this compound would follow a standard O-alkylation procedure, similar to O-methylation. This involves treating this compound with a suitable base (e.g., sodium hydroxide, sodium hydride) to generate the oximate anion, which then acts as a nucleophile, reacting with a propargyl halide such as propargyl bromide.

These O-propargylic derivatives are primarily of interest as substrates for metal-catalyzed skeletal rearrangements. For example, gold-catalyzed rearrangements of O-propargylic oximes can proceed via N-O bond cleavage to afford heterocyclic products like 2H-1,3-oxazine derivatives. Such transformations highlight the synthetic utility of preparing these specific this compound derivatives as precursors to more complex molecular architectures.

Strategies for Chiral this compound Synthesis

The synthesis of enantiomerically pure or enriched this compound presents a significant challenge in organic chemistry, primarily due to the prochiral nature of the 9-fluorenone starting material. While direct asymmetric synthesis of the oxime is not widely reported, several strategic approaches can be envisaged and have been applied to analogous systems. These strategies primarily fall into three categories: the asymmetric synthesis of a chiral 9-fluorenone precursor, the kinetic resolution of racemic this compound, and the direct asymmetric oximation of 9-fluorenone.

Asymmetric Synthesis of Chiral Fluorenone Precursors

One of the most logical pathways to obtaining chiral this compound is to start with an enantiomerically enriched fluorenone derivative. The chirality in these precursors typically arises from substitution on the fluorene core, rendering the molecule asymmetric. Various catalytic asymmetric methods have been developed for the synthesis of chiral fluorenes and their derivatives, which can then, in principle, be converted to the corresponding chiral 9-fluorenones and subsequently to the target oximes.

Recent advances in transition metal and organocatalysis have enabled the preparation of chiral fluorenes with high optical purity acs.org. These methods often involve the asymmetric construction of the fluorene scaffold itself or the enantioselective functionalization of a pre-existing fluorene core. For instance, palladium-catalyzed C-H arylation has been utilized in the asymmetric synthesis of warped fluorene derivatives acs.org.

Once a chiral fluorenone is obtained, its conversion to the corresponding oxime can be achieved through standard oximation procedures, typically involving reaction with hydroxylamine hydrochloride in the presence of a base. This reaction is not expected to affect the existing stereocenter on the fluorene ring.

Table 1: Examples of Catalytic Asymmetric Synthesis of Chiral Fluorene Derivatives

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Palladium-catalyzed C-H arylation | Prochiral biaryl | Chiral warped fluorene derivative | High | acs.org |

| Transition metal- and organo-catalyzed reactions | Various prochiral fluorene precursors | Chiral fluorenes with high optical purity | High | acs.org |

This table presents generalized findings from the synthesis of chiral fluorene derivatives, which are potential precursors to chiral this compound.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

Enzymatic kinetic resolution, in particular, has emerged as a powerful tool in asymmetric synthesis due to the high enantioselectivity of enzymes. Lipases are among the most commonly used enzymes for kinetic resolution and have been successfully applied to a variety of substrates, including oximes and their derivatives researchgate.netnih.gov. The principle involves the enantioselective acylation or hydrolysis of the oxime or a derivative, such as an oxime acetate.

For this compound, a potential strategy would involve the enzymatic acylation of the racemic oxime. In this process, a chiral lipase would selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantiomerically enriched. Subsequent separation of the acylated product from the unreacted oxime would yield the resolved enantiomers. While specific studies on this compound are not prevalent, the successful resolution of other aromatic oxime derivatives suggests the feasibility of this approach. For example, the enzymatic kinetic resolution of racemic flavanone oxime acetate has been demonstrated nih.gov.

Table 2: Representative Examples of Enzymatic Kinetic Resolution of Racemic Compounds

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) of Recovered Substrate | Reference |

| Lipase (e.g., PCL) | Aromatic Morita-Baylis-Hillman Acetates | Hydrolysis | >90% | researchgate.net |

| Lipase (e.g., CAL-B) | Racemic Alcohols | Acylation | High | beilstein-journals.org |

| Baker's Yeast | α-Stereogenic Carbonyl Compounds | Reduction | High | wikipedia.org |

This table illustrates the potential of enzymatic kinetic resolution for producing enantiomerically enriched compounds, which could be applicable to this compound.

Direct Asymmetric Oximation

A more direct and atom-economical approach would be the enantioselective oximation of the prochiral 9-fluorenone. This would involve the use of a chiral catalyst to control the stereochemical outcome of the reaction between 9-fluorenone and a hydroxylamine source. The catalyst would create a chiral environment around the carbonyl group, favoring the formation of one enantiomer of the oxime over the other.

The development of chiral catalysts for enantioselective reactions is a major area of research in organic synthesis. Chiral ligands in combination with metal catalysts, as well as organocatalysts, have been shown to be effective in a wide range of asymmetric transformations nih.govnih.govdiva-portal.org. For instance, chiral 1,3,2-oxazaborolidines have been used as catalysts for enantioselective photochemical reactions of ketones acs.orgnih.gov.

While the direct asymmetric oximation of 9-fluorenone has not been extensively reported, the principles of asymmetric catalysis suggest that this is a plausible strategy. The design of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group in 9-fluorenone would be the key to the success of this approach. Research into the asymmetric reduction of oxime ethers using chiral spiroborate esters has shown that high enantioselectivity can be achieved in related systems nih.gov.

Table 3: Examples of Chiral Catalysts Used in Asymmetric Synthesis

| Catalyst Class | Type of Asymmetric Reaction | Achieved Enantioselectivity | Reference |

| Chiral N,N'-dioxide ligands | Various metal-catalyzed reactions | Exceptional levels of stereocontrol | nih.gov |

| Chiral 1,3,2-Oxazaborolidines | Enantioselective reduction of prochiral ketones | High | nih.gov |

| Chiral Spiroborate Esters | Asymmetric reduction of oxime ethers | Up to 98% ee | nih.gov |

This table provides examples of chiral catalysts that have been successful in various asymmetric transformations, indicating the potential for developing a catalyst for the asymmetric oximation of 9-fluorenone.

Reaction Mechanisms and Kinetic Studies of 9 Fluorenone Oxime

Nucleophilic Reactivity of the Oxime Functional Group

The oxime functional group in 9-fluorenone (B1672902) oxime possesses significant nucleophilic character, which is enhanced beyond what would be predicted by its basicity alone. This heightened reactivity is central to many of its chemical transformations.

Mechanism of Nucleophilic Substitution Reactions

The nucleophilicity of 9-fluorenone oxime is prominently displayed in nucleophilic substitution reactions, particularly after deprotonation. The resulting oximate anion is a potent nucleophile. A key example is its reaction with organophosphate pesticides like chlorpyrifos (B1668852). ucalgary.ca In an aprotic solvent such as acetonitrile (B52724), a strong, non-nucleophilic base deprotonates the oxime's hydroxyl group to form the 9-fluorenone oximate anion. ucalgary.ca This anion then acts as a powerful nucleophile, attacking the electrophilic phosphorus center of chlorpyrifos. This results in the displacement of the 3,5,6-trichloro-2-pyridinol (B117793) leaving group and the formation of a new phosphorus-oxygen bond, yielding a fluorescent product. ucalgary.ca This reaction forms the basis of a sensitive detection method for chlorpyrifos. ucalgary.ca

The general mechanism involves two key steps:

Deprotonation: The oxime (R₂C=NOH) is treated with a base to generate the highly reactive oximate anion (R₂C=NO⁻).

Nucleophilic Attack: The oximate anion attacks an electrophilic center (e.g., a phosphorus or carbonyl carbon), leading to the substitution of a leaving group.

Role of the α-Effect in Oxime Nucleophilicity

Oximes are a well-known class of compounds that exhibit the α-effect. researchgate.net This effect describes the phenomenon where a nucleophile with a lone pair of electrons on an atom adjacent (in the α-position) to the nucleophilic atom shows significantly higher reactivity than would be predicted from its Brønsted basicity. google.comchemicalforums.com In this compound, the nucleophilic oxygen atom is adjacent to the nitrogen atom, which has a lone pair of electrons.

The origin of the α-effect is a subject of ongoing discussion, with several theories proposed:

Ground-State Destabilization: Repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms can raise the energy of the highest occupied molecular orbital (HOMO) of the nucleophile. google.comlibretexts.org This higher energy HOMO leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electrophile, accelerating the reaction. youtube.com

Transition-State Stabilization: The adjacent lone pair may stabilize the transition state of the nucleophilic attack. google.comchemicalforums.com

Reduced Pauli Repulsion: Recent computational studies suggest that the adjacent electronegative atom polarizes electron density away from the nucleophilic center. nih.gov This results in a smaller HOMO lobe, which reduces steric (Pauli) repulsion between the nucleophile and the substrate, thereby lowering the activation barrier. nih.govgoogle.com

For this compound, the α-effect explains why its anion is a "super-nucleophile," reacting much faster with certain electrophiles than other nucleophiles of similar basicity. ucalgary.ca

Isomerization Processes

Like other unsymmetrical ketoximes, this compound can exist as two geometric isomers, designated as syn and anti (or E and Z). The fluorene (B118485) moiety is unsymmetrical with respect to the C=N bond, allowing for this isomerism. The interconversion between these isomers is a key dynamic process.

Syn/Anti Isomerization Mechanisms

The C=N double bond in oximes restricts free rotation, allowing for the isolation of distinct syn and anti isomers at room temperature. chemicalforums.com However, interconversion can be induced under certain conditions, typically involving catalysts or energy input.

Acid Catalysis: The most common mechanism for isomerization involves acid catalysis. Protonation of the oxime nitrogen lowers the rotational barrier of the C=N bond. The mechanism proceeds via a protonated intermediate where the C-N bond has more single-bond character, allowing for rotation. Subsequent deprotonation can yield either isomer. wikipedia.org Lewis acids, such as titanium chlorides or aluminum chlorides, are also effective catalysts for the isomerization of ketoxime ethers. google.com

Photochemical Isomerization: Absorption of ultraviolet light can promote an electron to an antibonding orbital, which also reduces the barrier to rotation around the C=N bond and can lead to equilibration between the syn and anti isomers. google.com

Thermodynamic and Kinetic Control of Isomerization

The ratio of syn and anti isomers in a sample of this compound can be governed by either kinetic or thermodynamic control. thieme.de

Kinetic Control: Under conditions where the isomerization reaction is irreversible (e.g., low temperatures), the product ratio is determined by the relative rates of formation of the two isomers. ucalgary.calibretexts.org The isomer that is formed via the lower energy transition state will be the major product. ucalgary.ca

Thermodynamic Control: When the reaction is reversible (e.g., at higher temperatures or with prolonged reaction times), an equilibrium will be established between the two isomers. researchgate.netmdpi.com The final product ratio will reflect the relative thermodynamic stabilities of the isomers, with the more stable isomer being the major product. libretexts.orgthieme.deresearchgate.net

For most unsymmetrical ketoximes, the thermodynamic stability is primarily dictated by steric hindrance. The isomer where the hydroxyl group is syn to the smaller substituent and anti to the larger substituent is generally the more stable one. chemicalforums.com In the case of this compound, the two "substituents" are the two different phenyl rings of the fluorene system, making the steric differentiation subtle. However, the E-isomer is generally expected to be thermodynamically more stable. rsc.org The energy barrier for interconversion is typically high, making the process very slow at room temperature in the absence of a catalyst. rsc.org

| Control Type | Conditions | Determining Factor | Major Product |

| Kinetic | Low Temperature, Short Reaction Time | Rate of Formation (Lower Activation Energy) | The isomer that forms faster. |

| Thermodynamic | High Temperature, Long Reaction Time, Reversible Conditions | Product Stability (Lower Gibbs Free Energy) | The more stable isomer (typically less steric hindrance). |

Photochemical Reactivity and Radical Generation

Upon exposure to ultraviolet light, this compound and its derivatives can undergo homolytic cleavage of the weak N–O bond, leading to the formation of radical species. rsc.org This photochemical reactivity makes them useful as precursors for generating specific radicals for study and synthetic applications.

Laser flash photolysis (LFP) is a common technique used to study these processes. When derivatives such as this compound oxalates or carbamates are irradiated, the primary photochemical event is the scission of the N–O bond. This generates a 9-fluorenylideneiminoxy radical (an iminoxyl radical) and a corresponding oxygen-centered radical derived from the ester or carbamate (B1207046) group. rsc.org

The initially formed oxygen-centered radicals are often short-lived and can undergo rapid subsequent reactions, such as decarboxylation, to produce carbon-centered radicals. rsc.org For instance, photolysis of fluorenone oxime alkyl oxalates generates alkoxycarbonyl radicals, which can be observed using time-resolved infrared (TRIR) spectroscopy. These radicals may then decarboxylate to yield alkyl radicals or react with the solvent. The 9-fluorenylideneiminoxy radical itself can also be detected and studied using techniques like time-resolved electron paramagnetic resonance (TREPR) spectroscopy.

The study of these photochemically generated radicals provides valuable kinetic data and insights into their structure and reactivity, which can be applied in the planning of organic synthetic strategies.

| Precursor | Irradiation Wavelength (nm) | Generated Radicals | Detection Method(s) |

| This compound alkyl oxalates | 355 | 9-Fluorenylideneiminoxy radical, Alkoxycarbonyl radicals, Alkyl radicals | TRIR |

| This compound phenylglyoxylate (B1224774) | - | 9-Fluorenylideneiminoxy radical, Benzoylcarbonyloxyl radical, Benzoyl radical | TRIR, TREPR |

| O-chlorooxalyl-9-fluorenone oxime | - | CO₂, (presumed 9-fluorenylideneiminoxy and chlorocarbonyl radicals) | TRIR |

| Fluoroformyl oxime | - | Fluoroformyl radical (FCO•) | TRIR |

| This compound carbamates | - | 9-Fluorenylideneiminoxy radical, Carbamoyl radicals | LFP |

Photodissociation Mechanisms of this compound Esters

The photodissociation of this compound esters is initiated by the absorption of UV light, typically around 355 nm, which corresponds to an accessible electronic transition for these molecules. This absorption promotes the molecule to an excited state, leading to the homolytic cleavage of the weak N–O bond. This bond scission is the primary photochemical event and results in the formation of a radical pair: an iminyl radical and a carboxyl radical.

For instance, the laser flash photolysis of this compound phenylglyoxylate in a solvent like tetrachloromethane results in the rapid dissociation of the N-O bond. This cleavage yields a fluoren-9-iminyl radical and a benzoylformyloxyl radical. The latter is unstable and undergoes rapid decarboxylation (loss of CO₂) to produce a benzoyl radical. Similarly, the photolysis of this compound alkyl oxalates serves as a clean source for alkoxycarbonyl radicals, as the primary dissociation is followed by the loss of a stable CO₂ molecule. This N–O bond homolysis is a common and efficient pathway for generating radical species from oxime ester precursors.

Photoexcitation: The this compound ester absorbs a photon (hν).

N–O Bond Homolysis: The excited molecule undergoes cleavage of the N–O bond to form a fluoren-9-iminyl radical and an alkyloxycarbonylcarbonyl radical.

Decarboxylation: The alkyloxycarbonylcarbonyl radical rapidly loses a molecule of carbon dioxide to generate an alkoxycarbonyl radical.

This photodissociation pathway makes this compound esters valuable precursors for studying the kinetics and reactivity of various transient radical species in solution.

Generation and Characterization of Iminyl Radicals

The fluoren-9-iminyl radical is a key transient species generated from the photodissociation of this compound esters. Following the homolytic cleavage of the N–O bond upon UV irradiation, this nitrogen-centered radical is formed alongside a corresponding carboxyl radical. Due to its radical nature and specific electronic structure, the fluoren-9-iminyl radical can be detected and characterized using specialized spectroscopic techniques.

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a primary tool for the direct observation of iminyl radicals. In TREPR experiments, the fluoren-9-iminyl radical is identifiable by its characteristic spectral signature. It typically appears as a 1:1:1 triplet signal in the spectrum, which arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). This distinct pattern allows for its unambiguous identification among other radical species generated during the reaction. For the fluoren-9-iminyl radical, this triplet is observed at a g-value of approximately 2.0032.

While highly effective for EPR detection, the fluoren-9-iminyl radical is challenging to observe using Time-Resolved Infrared (TRIR) spectroscopy. This is attributed to the lack of a strong, distinct infrared chromophore within the radical's structure that would provide a detectable absorption band separate from the parent molecule or other intermediates. The lifetime of the fluoren-9-iminyl radical is typically in the microsecond range, during which it can undergo recombination reactions or react with the solvent.

Formation and Reactivity of Alkoxycarbonyl Radicals and Peroxy Radicals

Alongside the iminyl radical, the photodissociation of this compound esters generates various carbon-centered radicals, whose structure depends on the specific ester group. In the case of this compound alkyl oxalates, photolysis leads to the formation of alkoxycarbonyl radicals (ROCO•). These radicals are generated after the initial N-O bond cleavage and subsequent rapid decarboxylation of the resulting oxalyl moiety. upm.es

Alkoxycarbonyl radicals are transient species with lifetimes generally in the microsecond range. Their primary decay pathways include reaction with the solvent or further fragmentation. For example, in a tetrachloromethane (CCl₄) solvent, they can react to form esters of chloroformic acid. upm.es Some alkoxycarbonyl radicals can also undergo a secondary decarboxylation (loss of CO₂) to yield alkyl radicals. This is particularly evident with the tert-butoxycarbonyl radical, which predominantly decays to form a tert-butyl radical and CO₂. upm.es

In the presence of molecular oxygen (O₂), the reactivity of these carbon-centered radicals is significantly altered. Alkoxycarbonyl and benzoyl radicals are efficiently quenched by oxygen to form the corresponding peroxy radicals (alkoxycarbonylperoxy radicals, ROCO-OO•, or benzoylperoxy radical, C₆H₅CO-OO•). upm.es This reaction is typically very fast and leads to the formation of new transient species with distinct spectroscopic properties and longer lifetimes than their precursor radicals. upm.es These peroxy radicals play a crucial role in photo-oxidation processes.

Time-Resolved Spectroscopic Studies (TRIR, TREPR) in Photochemistry

The study of the photochemical reactions of this compound esters relies heavily on time-resolved spectroscopic techniques capable of detecting and characterizing short-lived intermediates with lifetimes on the nanosecond to microsecond timescale. upm.es

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR is used to monitor the vibrational changes in a molecule following photoexcitation. In studies of this compound esters, TRIR is particularly effective for detecting species with strong infrared absorptions, such as carbonyl groups. For example, upon photolysis of this compound phenylglyoxylate, the benzoyl radical is identified by a strong C=O stretching absorption at 1824 cm⁻¹. upm.es When the solution is purged with oxygen, this signal is replaced by a new C=O absorption at 1814 cm⁻¹, corresponding to the benzoylperoxy radical. upm.es Similarly, alkoxycarbonyl radicals generated from oxime oxalates show a characteristic C=O absorption around 1802 cm⁻¹ (for the ethoxycarbonyl radical), which shifts to approximately 1845 cm⁻¹ upon reaction with oxygen to form the alkoxycarbonylperoxy radical. upm.es

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy: TREPR is essential for the direct detection of radical species and provides information about their electronic structure. As mentioned previously, it is the primary method for identifying the fluoren-9-iminyl radical, which shows a characteristic 1:1:1 triplet signal at g = 2.0032. upm.es TREPR can also detect other paramagnetic species formed simultaneously. For instance, the benzoyl radical has been observed as a 1:2:1 triplet at g = 3460 G, and the trifluoroethoxycarbonyl radical has been identified by its 1:3:3:1 quartet signal. upm.es These techniques provide direct evidence for the proposed photodissociation mechanisms and allow for the kinetic analysis of the radical intermediates.

Table 2: TRIR and TREPR Data for Radical Intermediates

| Radical Species | Spectroscopic Parameter | Value | Technique | Reference |

|---|---|---|---|---|

| Benzoyl Radical | C=O Stretch | 1824 cm⁻¹ | TRIR | upm.es |

| Benzoylperoxy Radical | C=O Stretch | 1814 cm⁻¹ | TRIR | upm.es |

| Ethoxycarbonyl Radical | C=O Stretch | 1802 cm⁻¹ | TRIR | upm.es |

| Ethoxycarbonylperoxy Radical | C=O Stretch | 1845 cm⁻¹ | TRIR | upm.es |

| Fluoren-9-iminyl Radical | g-value | 2.0032 | TREPR | upm.es |

| Trifluoroethoxycarbonyl Radical | g-value | 2.001 | TREPR | upm.es |

Oxidation Reactions of this compound

Mechanisms of Metal-Catalyzed Oxidation

The oxidation of this compound can be achieved using metal-based oxidizing agents, such as lead tetraacetate (Pb(OAc)₄). The reaction mechanism proceeds through radical intermediates, initiated by the single-electron oxidation of the oxime. cdnsciencepub.comcdnsciencepub.com

In the presence of lead tetraacetate in a solvent like glacial acetic acid, the initial step is the formation of an iminoxyl radical. cdnsciencepub.comcdnsciencepub.com This radical is generated by the abstraction of a hydrogen atom from the hydroxyl group of the oxime by the lead(IV) species. The stability of the resulting iminoxyl radical, which can be delocalized over the fluorene ring system, influences the subsequent reaction pathways and product distribution.

The proposed mechanism involves the following key steps:

Formation of Iminoxyl Radical: The oxime reacts with lead tetraacetate, leading to the formation of the fluorenone iminoxyl radical and lead triacetate.

Radical Recombination: The iminoxyl radical can then recombine with a lead triacetate radical or an acetoxyl radical. This forms an unstable gem-nitrosoacetate intermediate. cdnsciencepub.com

Decomposition: This intermediate is prone to decomposition, which can lead to the formation of the parent ketone (9-fluorenone) and other nitrogen-containing species. cdnsciencepub.com

Formation of Nitric Oxide from Oxime Oxidation

A significant outcome of the metal-mediated oxidation of aromatic ketoximes, including this compound, is the formation of nitric oxide (NO). cdnsciencepub.com Nitric oxide has been isolated and identified as a product during the lead tetraacetate oxidation of this compound in glacial acetic acid. cdnsciencepub.com

The generation of nitric oxide is believed to occur via the decomposition of a key intermediate formed during the oxidation process. As described in the mechanism above, the reaction between the initially formed iminoxyl radical and acetate-containing species can produce a gem-nitrosoacetate intermediate. cdnsciencepub.com This intermediate is unstable and can fragment to yield the parent ketone (9-fluorenone) and nitric oxide. cdnsciencepub.com

The reaction pathway is postulated as follows: R₂C=N-O-Pb(OAc)₃ → R₂C=N-O• + •Pb(OAc)₃ R₂C=N-O• + •OAc → R₂C(OAc)-N=O R₂C(OAc)-N=O → R₂C=O + NO + •OAc

The nitric oxide, once formed, can participate in subsequent reactions. For instance, it can react with other radical intermediates or with oxygen and nitrogen dioxide, contributing to the formation of secondary products like gem-dinitro compounds. cdnsciencepub.comcdnsciencepub.com This pathway highlights a purely chemical route to nitric oxide generation from oximes, distinct from the well-known enzymatic pathways involving nitric oxide synthases. nih.gov

Kinetics of Oxidation Processes

The oxidative deoximination of oximes serves as a crucial method for regenerating parent carbonyl compounds. Studies on the oxidation of various aldo- and keto-oximes using pyridinium (B92312) dichromate (PDC) in a dimethylsulfoxide solvent reveal that the reaction kinetics are first-order with respect to the oxidant (PDC). sciensage.info However, with respect to the oxime, the kinetics are of a Michaelis-Menten type, indicating the formation of an intermediate complex prior to the rate-limiting step. sciensage.info

The general mechanism involves the formation of a cyclic intermediate, which then decomposes in the rate-determining step to yield the regenerated carbonyl compound. sciensage.info In the case of this compound, this process would yield 9-Fluorenone. The oxidation rates for ketoximes are generally observed to be slower than those for aldoximes. sciensage.info The reaction mechanism is proposed to involve a nucleophilic attack by an oxygen atom from the chromate (B82759) on the carbon atom of the C=N bond. sciensage.info

Reactions with Organophosphates: Sensing Mechanisms

This compound has been identified as a fluorescent probe for the direct detection of organophosphate pesticides, such as chlorpyrifos. mdpi.comdoaj.org The sensing mechanism is predicated on the high nucleophilicity of the oxime group, which, upon activation, reacts with the organophosphate, leading to a significant and measurable change in its fluorescence properties. mdpi.com This approach provides a robust alternative to enzyme-based sensors for detecting these toxic compounds. mdpi.comdoaj.org

Deprotonation and Nucleophilic Attack on Organophosphates

The reaction mechanism for organophosphate sensing using this compound is a two-step process. mdpi.com

Deprotonation: The oxime is first deprotonated using a strong, non-nucleophilic base, such as a phosphazene base, in an aprotic solvent like acetonitrile. This step is crucial as it generates the corresponding oximate anion, which is a potent nucleophile. mdpi.com

Nucleophilic Attack: The generated oximate anion then performs a nucleophilic attack on the phosphorus center of the organophosphate molecule (e.g., chlorpyrifos). mdpi.comdoaj.org This results in the displacement of a leaving group from the organophosphate and the formation of a new, highly fluorescent product. mdpi.com The known reactivity of deprotonated oximes with organophosphates substantiates this proposed mechanism. mdpi.com

Fluorescence Alteration Mechanisms

The fluorescence sensing capability of this compound is based on a well-established photophysical process known as Photoinduced Electron Transfer (PeT). mdpi.com In its native state, this compound exhibits a fluorescence emission peak at approximately 463 nm. mdpi.com This fluorescence is partially suppressed or quenched due to a PeT process occurring from the oxime group to the fluorene scaffold. mdpi.com

Upon deprotonation and subsequent nucleophilic reaction with an organophosphate like chlorpyrifos, the electronic properties of the molecule are significantly altered. mdpi.comdoaj.org This reaction leads to the formation of a new product that exhibits a strong and rapid fluorescence emission at a different wavelength, with a peak observed around 490 nm. mdpi.com The significant change in fluorescence intensity and the shift in emission wavelength form the basis for the detection and quantification of the organophosphate. mdpi.com

Kinetic Analysis of Sensing Reactions

Kinetic studies of the reaction between deprotonated this compound and chlorpyrifos show that the maximum fluorescence intensity is achieved within 20 minutes. mdpi.com After reaching this peak, a gradual decrease in fluorescence is observed, which is likely attributable to undesired side reactions. mdpi.com The method has been optimized for the detection of chlorpyrifos, demonstrating high sensitivity and a linear response over a specific concentration range. mdpi.comdoaj.org

| Parameter | Value | Reference |

|---|---|---|

| Time to Reach Peak Fluorescence | 20 minutes | mdpi.com |

| Linear Concentration Range | 350 to 6980 µg/L | mdpi.comdoaj.org |

| Linearity (R²) | 0.98 | mdpi.comdoaj.org |

| Limit of Detection (LOD) | 15.5 µg/L | mdpi.comdoaj.org |

Computational Studies on Reaction Mechanisms and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms, intermediate structures, and energy profiles associated with this compound. These theoretical calculations offer molecular-level insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Intermediate Structures and Transition States

DFT calculations have been successfully employed to investigate the reaction mechanism and energy profile of the formation of this compound from its precursor, 9-fluorenone, and hydroxylamine (B1172632). pku.edu.cn Using methods such as M06-2X with a triple-zeta basis set (6-311+G(d,p)) and a solvation model, researchers have been able to obtain the geometries and energies of the intermediates and transition structures involved in the reaction. pku.edu.cn Frequency calculations are performed to verify that the identified intermediates have no imaginary frequencies, while transition states possess only one. pku.edu.cn Such studies have confirmed the presence of a stable intermediate in the reaction pathway. pku.edu.cn

Furthermore, DFT has been instrumental in characterizing transient intermediates in other reactions involving this compound derivatives. For instance, in the photochemistry of this compound phenylglyoxylate, DFT computations have aided in elucidating the structures and dynamics of transient radical species, such as the 9-fluorenylideneiminoxy radical. researchgate.net These computational approaches are crucial for understanding the electronic structure and reactivity of short-lived intermediates that are often difficult to characterize experimentally. researchgate.net

Molecular Dynamics Simulations of Reaction Pathways

A comprehensive review of scientific literature reveals a notable absence of specific studies employing molecular dynamics (MD) simulations to investigate the reaction pathways of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, research into the specific application of MD simulations for this particular compound's reactions has not been extensively published. nih.govrwth-aachen.de

Molecular dynamics simulations, in principle, could offer significant insights into the conformational changes, solvent effects, and energy landscapes of this compound reactions. rwth-aachen.de Such studies would involve the computational modeling of the molecule and its environment over time, allowing for the observation of atomic-level movements during a chemical transformation. This methodology is particularly useful for understanding complex reaction dynamics that may not be fully captured by static quantum mechanical calculations alone.

The lack of published research in this specific area may be attributable to several factors. The scientific community may have prioritized other experimental or computational methods for studying this compound and its derivatives. For instance, significant research has been conducted on the photochemistry of this compound derivatives using techniques like time-resolved infrared and EPR spectroscopy, which provide detailed information about transient radical intermediates. researchgate.net These experimental approaches have successfully elucidated key aspects of the photochemical reaction mechanisms, potentially reducing the immediate necessity for MD simulation studies.

Furthermore, the complexity of accurately parameterizing the force fields required for MD simulations of reactive processes can be a significant challenge. Developing a force field that can adequately describe the breaking and forming of chemical bonds during a reaction requires substantial effort and validation against higher-level theoretical calculations or experimental data.

While general computational studies on related molecules and reaction types exist, a direct and detailed investigation into the molecular dynamics of this compound's reaction pathways remains an open area for future research. Such studies could provide a deeper, time-resolved understanding of its chemical behavior and complement the existing body of experimental knowledge.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and purity of 9-Fluorenone (B1672902) oxime, as well as for identifying transient species in its reaction pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is routinely employed to assess the purity of 9-Fluorenone oxime and to confirm its molecular identity. The molecular formula of this compound is C₁₃H₉NO, corresponding to a molecular weight of 195.22 g/mol . avantorsciences.comnih.gov Commercial suppliers often specify a purity of ≥97.0%, as determined by gas chromatography. avantorsciences.comvwr.com

In electron ionization (EI) mass spectrometry, the molecule typically exhibits a prominent molecular ion peak (M⁺). Analysis of this compound by GC-MS shows a top peak at a mass-to-charge ratio (m/z) of 195, which directly corresponds to its molecular weight. nih.gov This confirms the integrity of the molecular structure under analysis. Further fragmentation provides additional structural information, with other significant peaks observed at m/z 179 and 178. nih.gov

GC-MS Data for this compound| Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 195.22 g/mol nih.gov | Theoretical mass of the compound. |

| Top Peak (m/z) | 195 nih.gov | Confirms the molecular ion (M⁺). |

| 2nd Highest Peak (m/z) | 179 nih.gov | Represents a major fragment. |

| 3rd Highest Peak (m/z) | 178 nih.gov | Represents another significant fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for studying reaction mechanisms by detecting short-lived intermediates. In the synthesis of this compound from 9-fluorenone and hydroxylamine (B1172632), LC-MS analysis has been successfully used to identify a stable reaction intermediate. nih.gov A characteristic MS peak corresponding to this intermediate was detected, providing direct evidence for its presence in the reaction mixture. nih.gov The analysis was performed on a system equipped with an electrospray ionization (ESI) source, demonstrating the utility of LC-MS in elucidating the dynamic processes of oxime formation. nih.gov

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. An FT-Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This non-destructive technique complements infrared spectroscopy by providing data on molecular vibrations, and its application has been noted in studies of related this compound derivatives. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, revealing information about its chromophoric system.

The UV-Vis spectrum of this compound in acetonitrile (B52724) displays a distinct absorbance peak at 309 nm. mdpi.com The formation of an oxime from a ketone is a known method used to help assign electronic transitions. aip.org The comparison between the absorption spectra of a ketone and its corresponding oxime can help differentiate between n→π* and π→π* transitions. aip.org In the case of the parent molecule, fluorenone, the application of this "oxime test" helps to clearly establish that its lowest excited singlet state is a (π, π) state, rather than an (n, π) state. aip.org The study of absorption spectra in various polar and non-polar solvents further aids in assigning these transitions based on the observed blue or red shifts. researchgate.net

This compound is a fluorescent compound. When excited at a wavelength of 329 nm, it exhibits a fluorescence emission maximum at 463 nm. mdpi.com The fluorescence is reported to be partially quenched due to a Photoinduced Electron Transfer (PeT) mechanism from the oxime group to the fluorene (B118485) scaffold. mdpi.com The fluorescence properties are highly sensitive to the chemical environment; for instance, deprotonation of the oxime with a base leads to significant quenching of the fluorescence emission. mdpi.com

While a specific quantum yield for this compound is not detailed in the provided sources, related 9-substituted fluorenyl compounds are known to have low fluorescence quantum yields. scispace.combac-lac.gc.ca For example, a dihydroxy-fluorene derivative has a measured fluorescence quantum yield of 0.006, which is described as being in the typical range for such compounds. scispace.com This is significantly less fluorescent than the parent unsubstituted fluorene molecule. scispace.com

Optical Properties of this compound| Property | Wavelength (nm) | Notes |

|---|---|---|

| Absorbance Maximum (λmax) | 309 mdpi.com | Measured in acetonitrile. |

| Excitation Wavelength (λexc) | 329 mdpi.com | For fluorescence measurement. |

| Emission Maximum (λem) | 463 mdpi.com | Fluorescence emission peak. |

X-ray Crystallography and Solid-State Structure

The solid-state structure of this compound has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net The crystallographic data, collected at a temperature of 100 K, provides precise information on the unit cell dimensions and other structural parameters. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉NO nih.gov |

| Molecular Weight | 195.21 g/mol nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ researchgate.net |

| a (Å) | 4.8009 (1) nih.gov |

| b (Å) | 12.2309 (2) nih.gov |

| c (Å) | 16.0247 (3) nih.gov |

| Volume (ų) | 940.96 (3) nih.gov |

| Z | 4 nih.gov |

| Radiation | Cu Kα (λ = 1.5418 Å) researchgate.net |

| Temperature (K) | 100 nih.gov |

| Density (calculated) (Mg m⁻³) | 1.378 researchgate.net |

| R-factor (Rint) | 0.029 nih.gov |

Molecular Conformation and Intermolecular Interactions

The molecular structure of this compound is characterized by a high degree of planarity. The fluorene ring system and the non-hydrogen atoms of the oxime group are essentially coplanar. researchgate.netnih.govresearchgate.net The maximum deviation observed from the mean plane of the fluorene system is for the oxime oxygen atom, which is only 0.079 (2) Å out of the plane. researchgate.netnih.govresearchgate.net

Hydrogen Bonding Networks and Crystal Packing

In the crystalline state, molecules of this compound are linked by intermolecular O—H⋯N hydrogen bonds. researchgate.netnih.govresearchgate.net These interactions connect molecules related by a twofold screw axis, leading to the formation of helical chains that extend along the crystallographic axis. researchgate.netnih.govresearchgate.net The geometry of these hydrogen bonds, along with the intramolecular C-H···O interaction and an intermolecular C-H···π contact, has been determined with precision. nih.gov

These helical networks are further organized in a parallel alignment. The packing of these helices is stabilized by C5—H5···π interactions between the fluorene moieties of neighboring chains. researchgate.netnih.gov This intricate network of hydrogen bonds and other weak interactions results in a highly ordered and stable three-dimensional crystal structure.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C12—H12⋯O1 (intramolecular) | 0.95 | 2.38 | 2.898 (2) | 114 |

| O1—H1⋯N1i | 0.98 (3) | 1.80 (3) | 2.7758 (18) | 169 (3) |

| C5—H5⋯Cg1ii | 0.95 | 3.08 | 3.873 | 142 |

Symmetry codes: (i) x+1, y, z; (ii) x+1/2, -y+3/2, -z+1. Cg1 is the centroid of the C2–C7 ring. nih.gov

Pi-Pi Stacking Interactions

Within the helical chains formed by hydrogen bonding, neighboring molecules that are related by a unit translation along the a-axis engage in significant π–π stacking interactions. researchgate.netnih.gov These interactions occur between the planar fluorene ring systems of the molecules. The interplanar distance between the stacked fluorene systems is a short 3.347 (2) Å, indicating a strong attractive interaction. researchgate.netnih.govresearchgate.net

Applications in Organic Synthesis and Beyond

Intermediate in Complex Organic Molecule Synthesis

9-Fluorenone (B1672902) oxime serves as a crucial intermediate in the synthesis of more complex organic molecules, making it a valuable building block in the field of organic chemistry. solubilityofthings.com Its inherent reactivity and structural features allow for its transformation into a variety of other compounds.

The structure of 9-fluorenone oxime provides a versatile platform for creating a wide array of derivatives. guidechem.com The oxime functional group is particularly reactive and can undergo various transformations, such as O-alkylation and O-acylation, to yield a range of oxime ethers and esters. jocpr.comijpcbs.com For instance, O-methylation of this compound can be achieved using dimethyl sulphate in the presence of a base. jocpr.com

Furthermore, the fluorene (B118485) nucleus itself is a key component in many bioactive compounds. nih.gov By using this compound as a starting material, chemists can introduce different functional groups and build upon the fluorene scaffold to synthesize novel molecules with potential pharmacological applications. nih.gov This includes the preparation of various Schiff's bases and heterocyclic compounds. jocpr.commyskinrecipes.com For example, new O-aryl-carbamoyl-oxymino-fluorene derivatives with potential microbicidal and antibiofilm activity have been synthesized from this compound. nih.gov

The following table summarizes some examples of derivatives synthesized from this compound:

| Derivative Type | Reagents/Conditions | Reference |

| O-Aryl-carbamoyl-oxymino-fluorene | Arylisocyanates, anhydrous tetrahydrofuran (B95107), reflux | nih.gov |

| O-Methyl-9-fluorenone oxime | Dimethyl sulphate, 10% sodium hydroxide (B78521), 0°C | jocpr.com |

| Oxime esters | Phenylisocyanate, diphenylcarbamylchloride, p-chlorobenzoylchloride, 3,4,5-trimethoxybenzoylchloride | ijpcbs.com |

| Schiff's bases | Various amines, p-toluene sulfonic acid monohydrate, toluene, reflux | jocpr.com |

Oximes, including this compound, are well-established precursors for the synthesis of their corresponding carbonyl compounds. mdpi.com The conversion of an oxime back to a ketone is a fundamental transformation in organic synthesis. This reaction is often employed when the carbonyl group needs to be protected during other synthetic steps.

One method for this conversion involves the iron porphyrin-catalyzed oxygenation of the oxime. In a model study mimicking the action of nitric oxide synthase, the oxidation of this compound with hydroxoiron(III) porphyrin and molecular oxygen yielded fluorenone. acs.org This process is believed to proceed through the formation of an oximatoiron(III) porphyrin intermediate. acs.org The reaction ultimately leads to the regeneration of the fluorenone carbonyl group. acs.org

The photolysis of this compound derivatives, such as this compound phenylglyoxylate (B1224774), can also lead to the formation of carbonyl-containing fragments. nih.gov While the primary products are often radicals, understanding these fragmentation patterns is crucial in synthetic design.

Ligand Chemistry and Metal Complex Formation

The oxime functional group in this compound possesses a lone pair of electrons on the nitrogen atom and an oxygen atom, making it an effective site for coordinating with metal ions. myskinrecipes.com This allows this compound and its derivatives to act as ligands in coordination chemistry.

This compound can act as a chelating ligand, binding to a metal ion through more than one donor atom to form a stable ring-like structure known as a chelate. biosynth.comlibretexts.org This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. libretexts.org The oxime group can coordinate to a metal center through both the nitrogen and oxygen atoms, although in some cases, it may act as a monodentate ligand. acs.orgresearchgate.net The specific coordination mode can be influenced by the metal ion, the solvent, and the presence of other ligands.

The ability of this compound and its derivatives to form stable complexes has led to their use as analytical reagents for the detection of certain metal ions. solubilityofthings.com

A variety of metal complexes incorporating this compound and its derivatives have been synthesized and characterized. For example, complexes of tri- and tetranitro-9-fluorenone oximes with 3d metals have been prepared and studied. orcid.org The synthesis of these complexes often involves the reaction of a metal salt with the oxime ligand in a suitable solvent.

Characterization of these metal complexes typically involves a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the oxime group to the metal ion, often observed as a shift in the C=N and N-O stretching frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and the complex in solution. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. acs.orgnih.gov

The following table provides examples of synthesized metal complexes with ligands derived from fluorenone:

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| This compound | Iron(III) porphyrin | Oximatoiron(III) porphyrin | acs.org |

| Tri- and tetranitro-9-fluorenone oximes | 3d metals (e.g., Co, Ni, Cu, Zn) | Coordination complexes | orcid.org |

| (ph)(2-py)CNOH | Manganese(II) | Mononuclear complex | researchgate.net |

| (ph)(2-py)CNO⁻ | Manganese(II/III) | Octanuclear cluster | researchgate.net |

The coordination chemistry of this compound and its derivatives reveals a variety of geometries depending on the metal ion and the stoichiometry of the complex. For instance, in the complex [MnII(O2CPh)2{(ph)(2-py)CNOH}2], the manganese(II) ion is in a distorted octahedral environment, coordinated to two bidentate chelating oxime ligands and two monodentate benzoate (B1203000) ligands. researchgate.net

In some cases, the deprotonated oxime group can act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or clusters. researchgate.net An example is the octanuclear manganese cluster [Mn8O2(OH)2(O2CPh)10{(ph)(2-py)CNO}4], where the oximato group bridges metal ions. researchgate.net

Role as a Reagent in Analytical Chemistry

This compound serves as a valuable reagent in the field of analytical chemistry, demonstrating utility in the detection of various substances. solubilityofthings.com Its unique chemical structure, featuring a fluorenyl group and an oxime functional group, allows for specific interactions that can be harnessed for analytical purposes. solubilityofthings.comresearchgate.net The nucleophilic character of the oxime group is a key feature in its reactivity. solubilityofthings.comresearchgate.net

Detection of Metal Ions

This compound and its derivatives have shown potential as reagents for the detection of certain metal ions. solubilityofthings.combiosynth.com The oxime group can act as a chelating ligand, forming complexes with metal ions. biosynth.com This interaction can lead to changes in the compound's photophysical properties, such as color or fluorescence, which can be measured to quantify the concentration of the metal ion. For instance, nitro-substituted derivatives of 9-fluorenone have been employed in electrochemical sensors for detecting metal ions in environmental samples. The synthesis of complexes between 2,4,7-trinitro-9-fluorenone oxime and 2,4,5,7-tetranitro-9-fluorenone oxime with metal cations such as Co(II), Ni(II), Cu(II), and Zn(II) has been reported, where the oximes coordinate with the metal in their anionic form. researchgate.net

Fluorescent Probes for Environmental Contaminants

The fluorescent properties of this compound make it a promising candidate for the development of fluorescent probes for environmental monitoring. biosynth.comresearcher.life These probes can offer high sensitivity and selectivity for the detection of specific contaminants. researcher.life

A significant application of this compound is in the detection of organophosphate pesticides, such as chlorpyrifos (B1668852). researcher.lifemdpi.comsciprofiles.comresearchgate.netsciprofiles.com A novel method utilizes a fluorescent probe based on this compound for the direct detection of chlorpyrifos. researchgate.netmdpi.com The sensing mechanism involves the deprotonation of the this compound with a phosphazene base. researchgate.netmdpi.comresearchgate.net This deprotonated oxime then undergoes a nucleophilic attack on the chlorpyrifos molecule, leading to a significant change in its fluorescence properties. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com This reaction forms the basis for a sensitive detection method. mdpi.com

The method for detecting chlorpyrifos using the this compound-based fluorescent probe has demonstrated high sensitivity and selectivity. mdpi.com After optimization, the method showed excellent linearity over a concentration range of 350 to 6980 µg/L. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com The limit of detection (LOD) for chlorpyrifos was determined to be 15.5 µg/L. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com The probe was also successfully applied to the detection of chlorpyrifos in water samples. mdpi.comsciprofiles.comsciprofiles.com

Interactive Data Table: this compound Probe for Chlorpyrifos Detection

| Parameter | Value | Reference |

| Analyte | Chlorpyrifos | mdpi.comresearchgate.net |

| Linearity Range | 350 - 6980 µg/L | mdpi.comsciprofiles.comresearchgate.net |

| Limit of Detection (LOD) | 15.5 µg/L | mdpi.comsciprofiles.comresearchgate.net |

| Application Matrix | Water Samples | mdpi.comsciprofiles.com |

Potential Biological and Pharmacological Applications

Preliminary studies have indicated that this compound and its derivatives possess potential biological and pharmacological activities. solubilityofthings.combiosynth.com These findings have opened avenues for further investigation into their therapeutic applications. solubilityofthings.com

Antimicrobial and Antibiofilm Activities

Derivatives of this compound have demonstrated promising antimicrobial and antibiofilm properties. nih.govmdpi.comnih.govdntb.gov.uareferencecitationanalysis.com

Research into new O-aryl-carbamoyl-oxymino-fluorene derivatives has shown significant antimicrobial features. nih.govmdpi.com These compounds were evaluated for their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC) against various microbial strains. nih.govmdpi.com The results revealed that these derivatives are effective at inhibiting both planktonic (free-floating) and biofilm-embedded microorganisms. mdpi.com

Specifically, the introduction of different substituents on the aryl moiety influences the antimicrobial spectrum and intensity. nih.govdntb.gov.ua For example, the presence of a chlorine atom, which has an electron-withdrawing effect, was found to enhance the activity against Staphylococcus aureus. nih.govmdpi.com Conversely, a methyl group, which has an electron-donating effect, increased the antifungal activity against Candida albicans. nih.govmdpi.com

The antibiofilm activity of these compounds is particularly noteworthy, with minimum biofilm inhibitory concentrations ranging from 0.009 to 1.25 mg/mL. nih.govmdpi.com This suggests their potential in combating infections associated with microbial biofilms, which are notoriously difficult to treat. researchgate.net The combination of these fluorene derivatives with iron oxide nanoparticles has also been shown to substantially improve their antimicrobial activity against planktonic microorganisms. nih.gov

Interactive Data Table: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Activity | Concentration Range (mg/mL) | Target Microorganisms | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.156 - 10 | Bacteria and Fungi | nih.govmdpi.com |

| Minimum Bactericidal Concentration (MBC) | 0.312 - 10 | Bacteria | nih.govmdpi.com |

| Minimum Biofilm Inhibitory Concentration (MBIC) | 0.009 - 1.25 | Bacteria and Fungi | nih.govmdpi.com |

Anticancer Activity and DNA Cleavage Studies

The fluorene nucleus is a key component in a number of bioactive compounds, and its derivatives have been a focus of anticancer research. researchgate.net While fluorenone itself is not classified as a carcinogen, its derivatives and their metal complexes have exhibited notable biological activities, including anticancer properties. nih.gov

Research into O-aryl-carbamoyl-oxymino-fluorene derivatives, synthesized from 9H-fluoren-9-one oxime, has revealed their potential to inhibit the proliferation of tumor cells. guidechem.comnih.gov The anticancer activity of these compounds is influenced by the nature of the substituents on the aryl moiety. For instance, the presence of a chlorine atom, which has an electron-withdrawing effect, was found to favor activity against Staphylococcus aureus, while a methyl group, with its electron-donating effect, enhanced activity against Candida albicans. guidechem.comnih.gov

Furthermore, metal complexes incorporating fluorenone-based ligands have been investigated for their ability to interact with and cleave DNA, a crucial mechanism for many anticancer drugs. Studies on metal(II) complexes with ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid have demonstrated their capacity to cleave pBR322 plasmid DNA. nih.gov These complexes were also found to be active against the A549 human lung adenocarcinoma and MCF-7 human breast carcinoma cell lines. nih.gov In some cases, the activity of these synthetic compounds surpassed that of the standard anticancer drug, Paclitaxel. nih.gov

Table 1: Anticancer and DNA Cleavage Activity of this compound Derivatives and Related Compounds

| Compound/Complex Type | Activity Observed | Target/Cell Line | Key Findings |

|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Inhibition of tumoral cell proliferation | - | Substituent-dependent activity. guidechem.comnih.gov |

| Metal(II) complexes of 9-oxo-9H-fluorene-1-carboxylic acid ligands | DNA cleavage, Anticancer activity | pBR322 DNA, A549, MCF-7 | Cleavage of plasmid DNA and significant cytotoxicity against cancer cell lines. nih.gov |

| Cu(L²)₂ complex | Anticancer activity | MCF-7 | Found to be more active than the standard drug Paclitaxel. nih.gov |

Protease Inhibition

This compound has been identified as a pharmacological agent with the ability to inhibit the activity of proteases. nih.gov This inhibitory action is achieved through the binding of the oxime to the hydroxyl group within the active site of the protease enzyme, leading to the formation of a covalent bond. nih.gov This covalent modification effectively blocks the hydrolysis of substrate proteins, thereby inhibiting protein synthesis. nih.gov The ability to inhibit proteases makes this compound and its derivatives interesting candidates for further investigation in the development of therapeutic agents for diseases where protease activity is dysregulated.

Antioxidant Properties

The potential antioxidant activity of 9-fluorenone and its derivatives has been a subject of scientific inquiry. guidechem.comijpcbs.com Antioxidants are crucial in combating oxidative stress, which is implicated in a wide range of diseases.